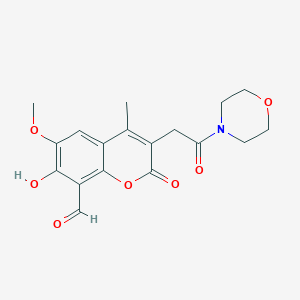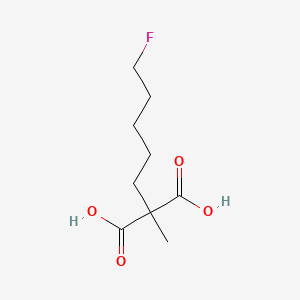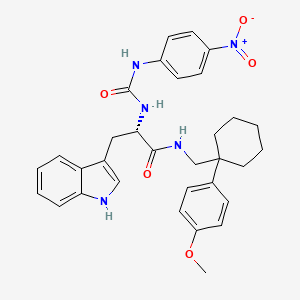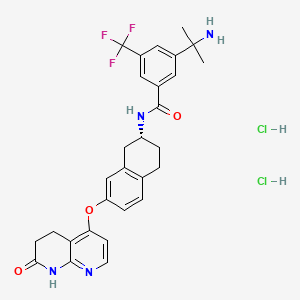
ML 786 dihydrochloride
Übersicht
Beschreibung
ML 786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases, which are part of the mitogen-activated protein kinase (MAPK) pathway. This compound has shown significant inhibitory activity against various Raf isoforms, including V600EΔB-Raf, wild-type B-Raf, and C-Raf, with IC50 values of 2.1, 4.2, and 2.5 nanomolar, respectively . Additionally, this compound inhibits other kinases such as Abl-1, DDR2, EPHA2, KDR, and RET .
Wissenschaftliche Forschungsanwendungen
ML 786 dihydrochloride has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the role of Raf kinases in cellular processes.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals.
Wirkmechanismus
ML 786 dihydrochloride exerts its effects by inhibiting the activity of Raf kinases, which are crucial components of the MAPK/ERK signaling pathway. This pathway regulates various cellular processes, including proliferation, differentiation, and survival. By inhibiting Raf kinases, this compound disrupts the phosphorylation cascade, leading to reduced activation of downstream effectors such as extracellular signal-regulated kinases (ERK) . This inhibition ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
ML 786 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit wild-type B-Raf and C-Raf . It also inhibits Abl-1, DDR2, EPHA2, KDR, and RET tyrosine kinase activity . The IC50 values for V600EΔB-Raf, wt B-Raf, and C-Raf are 2.1, 4.2, and 2.5 nM respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the kinase phosphorylation of extracellular signal-regulated kinase (ERK) in A375 cells . This inhibition of ERK formation can attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent Raf kinase inhibitor, inhibiting the activity of several kinases including B-Raf V600E, C-Raf, and wild-type B-Raf . This inhibition can lead to a decrease in ERK formation, which can in turn attenuate tumor growth .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found to strongly inhibit the Raf pathway in vivo following a 75 or 100 mg/kg oral dose
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been found to inhibit the subcutaneous A375 M xenografts in immunocompromised mice when administered at a dosage of 75 mg/kg
Metabolic Pathways
Given its role as a Raf kinase inhibitor, it likely interacts with enzymes or cofactors involved in the MAPK signal transduction pathway .
Vorbereitungsmethoden
The synthesis of ML 786 dihydrochloride involves multiple steps, starting with the preparation of the core naphthyridinone structure. The synthetic route typically includes:
Step 1: Formation of the naphthyridinone core through a cyclization reaction.
Step 2: Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
Step 3: Coupling of the naphthyridinone core with a benzamide derivative.
Step 4: Formation of the dihydrochloride salt through acid-base reaction.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
ML 786 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the naphthyridinone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
ML 786 dihydrochloride is unique due to its high potency and selectivity for Raf kinases. Similar compounds include:
Sorafenib: Another Raf kinase inhibitor with broader kinase inhibition profile.
Vemurafenib: Specifically targets the V600E mutant form of B-Raf.
Dabrafenib: Inhibits B-Raf and C-Raf with high selectivity.
Compared to these compounds, this compound offers a more selective inhibition of Raf kinases, making it a valuable tool for studying specific kinase pathways and developing targeted therapies.
Eigenschaften
IUPAC Name |
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWHXHMDZCGEX-GHVWMZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



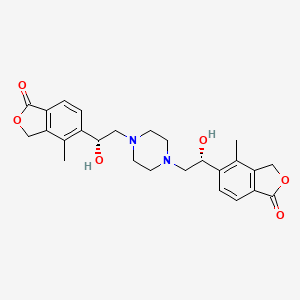

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)
![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
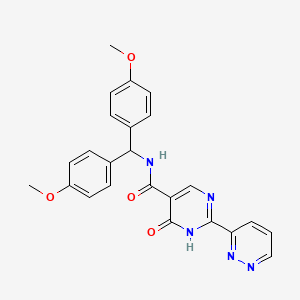

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)

